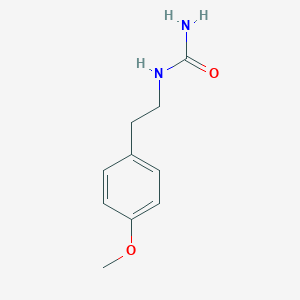

Urea, (4-methoxyphenethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

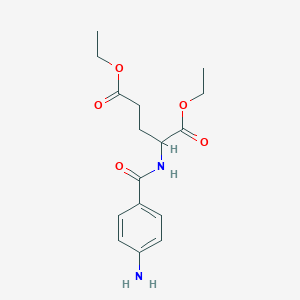

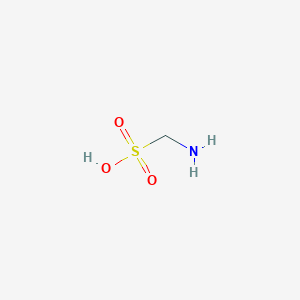

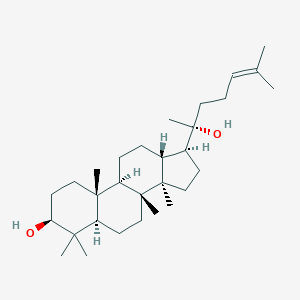

“Urea, (4-methoxyphenethyl)-” is a chemical compound . It is a derivative of unsymmetrical ureas from substituted phenethylamines . Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways, such as neurotransmission and neuromodulation .

Synthesis Analysis

The synthesis of unsymmetrical phenethylamine-based urea derivatives involves reactions in aqueous conditions. These reactions proceed to completion in the absence of base and under air at room temperature, allowing access to sensitive functional groups . A useful product functionalization, i.e., demethylation of 4-methoxyphenethylamine via BBr3, is also demonstrated to access the corresponding tyramine analogues .Molecular Structure Analysis

The molecular structure of “Urea, (4-methoxyphenethyl)-” was characterized with 1H NMR, 13C NMR, FT-IR, and elemental analysis . The molecular formula is C10H14N2O2.Chemical Reactions Analysis

The reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature . This allows access to sensitive functional groups .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

Urea derivatives, including “[2-(4-methoxyphenyl)ethyl]urea”, have found applications in medicinal chemistry due to their drug-like properties . They have been explored for their antibacterial, antiviral, analgesic, and HDL elevating effects .

Methods of Application

The synthesis of these urea derivatives involves reactions in aqueous conditions, allowing access to sensitive functional groups . The reactions involve in-situ generated imidazolide intermediate and proceed to completion in the absence of base and under air at room temperature .

Results or Outcomes

The incorporation of phenethylamine, which is widely known as an active neurotransmitter in the human central nervous system, in urea-based derivatives furnishes potential cardiac myosin activators for the treatment of systolic heart failure . Urea-based derivatives have also been investigated for the treatment of Alzheimer’s disease and depression .

Anticancer Research

Application Summary

“[2-(4-methoxyphenyl)ethyl]urea” has been synthesized and investigated for its biological properties such as anticancer, antimicrobial, and antioxidant .

Methods of Application

The compound was synthesized and then analyzed for its in vitro anticancer activity on SH-SY5Y (human neuroblastoma), HeLa (human cervical cancer), and A549 (non-small cell lung carcinoma) cell lines using MTT, and LDH assays .

Results or Outcomes

The anticancer activity studies revealed that the unsymmetrical urea compound had remarkable activity against the tested cell lines, especially against the HeLa cell line with 50.61 μg/ml IC50 value . The compound was also analyzed for its antioxidant capacity by DPPH, ABTS, and CUPRAC methods .

Neurotransmission and Neuromodulation

Application Summary

“[2-(4-methoxyphenyl)ethyl]urea” has been reported to play a significant role in biological pathways such as neurotransmission and neuromodulation . Notably, urea-based scaffolds are increasingly employed in medicinal chemistry campaigns to engage key protein interactions owing to their tunable physicochemical and structural properties .

Methods of Application

The compound is synthesized and then used in various biological assays to determine its effects on neurotransmission and neuromodulation .

Results or Outcomes

A recent report demonstrates that the incorporation of phenethylamine, which is widely known as an active neurotransmitter in the human central nervous system, in urea-based derivatives furnishes potential cardiac myosin activators for the treatment of systolic heart failure .

Antiviral Research

Application Summary

Urea derivatives, including “[2-(4-methoxyphenyl)ethyl]urea”, have found applications in antiviral research . They have been explored for their potential antiviral properties .

Methods of Application

The compound is synthesized and then tested in vitro against various viral strains to determine its antiviral activity .

Results or Outcomes

While specific results for “[2-(4-methoxyphenyl)ethyl]urea” are not available, urea derivatives in general have shown promising results in antiviral research .

Antimicrobial Research

Application Summary

Urea derivatives, including “[2-(4-methoxyphenyl)ethyl]urea”, have found applications in antimicrobial research . They have been explored for their potential antimicrobial properties .

Methods of Application

The compound is synthesized and then tested in vitro against various microbial strains to determine its antimicrobial activity .

Results or Outcomes

While specific results for “[2-(4-methoxyphenyl)ethyl]urea” are not available, urea derivatives in general have shown promising results in antimicrobial research .

Antimalarial Research

Application Summary

Urea derivatives, including “[2-(4-methoxyphenyl)ethyl]urea”, have found applications in antimalarial research . They have been explored for their potential antimalarial properties .

Methods of Application

The compound is synthesized and then tested in vitro against various malarial strains to determine its antimalarial activity .

Results or Outcomes

While specific results for “[2-(4-methoxyphenyl)ethyl]urea” are not available, urea derivatives in general have shown promising results in antimalarial research .

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)ethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHATGJEFZCVSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159512 |

Source

|

| Record name | Urea, (4-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, (4-methoxyphenethyl)- | |

CAS RN |

13576-85-7 |

Source

|

| Record name | Urea, (4-methoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (4-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.